2-(4-Hydroxyphenyl)-1-phenylethanone
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Overview
Description
2-(4-Hydroxyphenyl)-1-phenylethanone is an organic compound that belongs to the class of phenolic ketones. It is characterized by the presence of a hydroxyl group attached to a phenyl ring and a ketone group attached to another phenyl ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-1-phenylethanone typically involves the condensation reaction between 4-hydroxybenzaldehyde and acetophenone. This reaction is often catalyzed by acidic or basic catalysts under controlled temperature conditions. For instance, the use of sulfuric acid as a catalyst can facilitate the reaction at elevated temperatures, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
2-(4-Hydroxyphenyl)-1-phenylethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties, which can protect cells from oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-1-phenylethanone involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing cellular damage. Additionally, the compound can modulate signaling pathways involved in inflammation and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyacetophenone: Similar structure but lacks the additional phenyl ring.
4-Hydroxybenzophenone: Contains a similar hydroxyl group but has a different arrangement of the phenyl rings.
2-Hydroxyacetophenone: Similar structure but with the hydroxyl group in a different position.
Uniqueness
2-(4-Hydroxyphenyl)-1-phenylethanone is unique due to the presence of both a hydroxyl group and a ketone group attached to separate phenyl rings. This structural arrangement imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
CAS No. |
6420-90-2 |
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Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-1-phenylethanone |
InChI |
InChI=1S/C14H12O2/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9,15H,10H2 |
InChI Key |
VCWCUMTYRJJXHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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